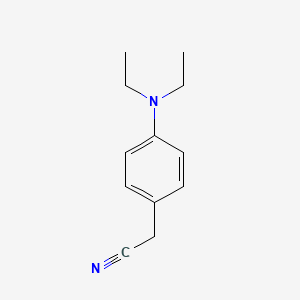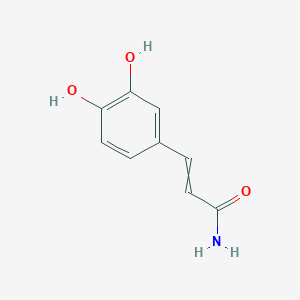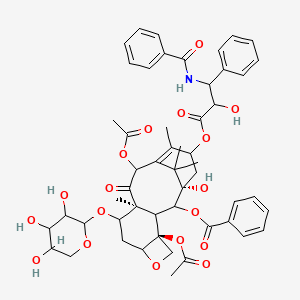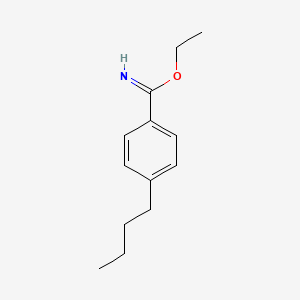
L-Aspartic acid, 3-methyl-, (3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Aspartic acid, 3-methyl-, (3R)- is a chiral amino acid derivative. It is a non-essential amino acid, meaning that it can be synthesized by the human body and does not need to be obtained through diet. This compound is involved in various metabolic pathways and plays a significant role in the biosynthesis of other amino acids and nucleotides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Aspartic acid, 3-methyl-, (3R)- can be achieved through several methods. One common approach is the asymmetric synthesis using biocatalysts such as ethylenediamine-N,N’-disuccinic acid lyase. This method involves the addition of structurally diverse arylalkylamines to fumarate, resulting in the corresponding N-arylalkyl-substituted L-aspartic acids with high enantio-purity .
Industrial Production Methods: Industrial production of L-Aspartic acid, 3-methyl-, (3R)- often involves the use of enzymatic processes due to their efficiency and selectivity. For example, the enzymatic production of α-L-aspartyl-L-phenylalanine β-methylester from L-aspartic acid dimethylester and L-phenylalanine by α-amino acid ester acyl transferase is a novel route for producing aspartame .
Analyse Des Réactions Chimiques
Types of Reactions: L-Aspartic acid, 3-methyl-, (3R)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in metabolic pathways and the synthesis of other compounds.
Common Reagents and Conditions: Common reagents used in the reactions of L-Aspartic acid, 3-methyl-, (3R)- include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products: The major products formed from the reactions of L-Aspartic acid, 3-methyl-, (3R)- include other amino acids, nucleotides, and various intermediates involved in metabolic pathways .
Applications De Recherche Scientifique
L-Aspartic acid, 3-methyl-, (3R)- has numerous applications in scientific research. In chemistry, it is used as a chiral building block for synthesizing pharmaceuticals and food additives. In biology, it plays a role in protein synthesis, nucleotide metabolism, and neurotransmission. In medicine, it is investigated for its potential therapeutic effects in treating psychiatric and neurological disorders. In industry, it is used in the production of aspartame and other food additives .
Mécanisme D'action
The mechanism of action of L-Aspartic acid, 3-methyl-, (3R)- involves its role as a precursor in the synthesis of proteins, oligopeptides, purines, pyrimidines, nucleic acids, and L-arginine. It is formed by the transamination of oxaloacetate and serves as a glycogenic amino acid, promoting energy production via its metabolism in the Krebs cycle .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to L-Aspartic acid, 3-methyl-, (3R)- include other amino acids such as L-glutamic acid, L-alanine, and L-serine. These compounds share similar roles in metabolic pathways and protein synthesis.
Uniqueness: What sets L-Aspartic acid, 3-methyl-, (3R)- apart is its specific role in the synthesis of certain neurotransmitters and its involvement in unique metabolic pathways. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure pharmaceuticals .
Propriétés
Numéro CAS |
7298-96-6 |
|---|---|
Formule moléculaire |
C5H9NO4 |
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
(2S,3R)-2-amino-3-methylbutanedioic acid |
InChI |
InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3+/m1/s1 |
Clé InChI |
LXRUAYBIUSUULX-GBXIJSLDSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)N)C(=O)O |
SMILES canonique |
CC(C(C(=O)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Tert-butoxycarbonyl)-2-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12434520.png)
![Amino[(4-methylbenzyl)sulfanyl]methaniminium chloride](/img/structure/B12434526.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,8S,9S,12S,13R,16S)-6-[(3R)-1-methoxy-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12434532.png)

![sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12434542.png)




![(2R,3R,4S,5S,6R)-2-[[(6R,8R,10R,12S,14S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12434575.png)



